molecular formula C18H22O8 B1605850 Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside CAS No. 4141-45-1

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside

Cat. No.: B1605850
CAS No.: 4141-45-1
M. Wt: 366.4 g/mol
InChI Key: QOKXXIQSHLLVPF-UHFFFAOYSA-N
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Description

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a derivative of glucose, specifically a glucopyranoside. This compound is characterized by the presence of acetyl groups at the 2 and 3 positions, and a benzylidene group at the 4 and 6 positions of the glucopyranoside ring. It is commonly used in carbohydrate chemistry as a building block for the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside, also known as (4aR,6S,7R,8S,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl diacetate, is a complex molecule with potential therapeutic applications. Preliminary investigations suggest that it may selectively target cell receptors associated with conditions such as cancer, inflammation, and metabolic irregularities .

Mode of Action

The compound’s structure, which includes acetyl and benzylidene groups, may play a role in its interactions with target receptors .

Result of Action

Given its potential to interact with cell receptors associated with cancer, inflammation, and metabolic irregularities, it may have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the removal of the benzylidene group from similar compounds has been observed to proceed easily . .

Biochemical Analysis

Biochemical Properties

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the functionalization of carbohydrate intermediates. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates. Additionally, the compound can be deprotected under catalytic transfer hydrogenation conditions using triethylsilane and palladium on carbon (Pd/C), which is a mild and efficient method for removing benzylidene groups .

Cellular Effects

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to selectively target cell receptors associated with cancer, inflammation, and metabolic irregularities. By interacting with these receptors, the compound can modulate cell function, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular metabolism. For example, its interaction with glycosyltransferases can result in the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates . Additionally, the deprotection of the compound under catalytic transfer hydrogenation conditions allows for the removal of benzylidene groups, facilitating further biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under mild conditions but can degrade under harsh conditions, leading to the formation of unwanted byproducts . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can have sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can selectively target specific cell receptors and modulate cellular function without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired biochemical effects.

Metabolic Pathways

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and degradation of complex carbohydrates . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, allowing it to exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows for precise interactions with target biomolecules. For example, the compound may be directed to the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose followed by selective acetylation and benzylidene formation. A common synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents such as sodium methoxide for methanolysis or other nucleophiles for substitution reactions.

Major Products Formed:

    Hydrolysis Products: Free glucose or partially deprotected glucopyranosides.

    Oxidation Products: Ketones or aldehydes depending on the oxidizing agent used.

    Substitution Products: Glucopyranosides with different functional groups replacing the acetyl groups.

Scientific Research Applications

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-2,3-di-O-acetyl-α-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

Comparison: Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is unique due to the specific positioning of the acetyl and benzylidene groups, which provide selective protection for the hydroxyl groups. This selective protection is advantageous in synthetic chemistry as it allows for targeted modifications at specific positions on the glucose molecule. Other similar compounds may have different protective groups or different positions of acetylation, leading to variations in their reactivity and applications .

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXXIQSHLLVPF-AOXRCQJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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